4-Iodobenzoate

Descripción general

Descripción

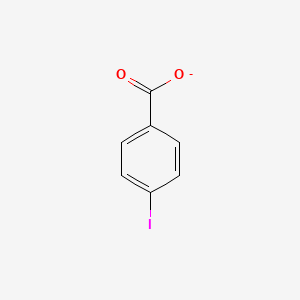

4-Iodobenzoate, also known as p-iodobenzoate, is an organic compound with the chemical formula C7H5IO2. It is a derivative of benzoic acid where an iodine atom is substituted at the para position of the benzene ring. This compound is a white solid with a melting point of 270-273°C .

Métodos De Preparación

4-Iodobenzoate can be synthesized through various methods. One common laboratory method involves the oxidation of p-iodotoluene using potassium permanganate . The reaction conditions typically include heating the mixture under reflux. Industrial production methods may involve similar oxidation processes but on a larger scale, ensuring higher yields and purity.

Análisis De Reacciones Químicas

4-Iodobenzoate undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form 4-iodobenzoic acid.

Reduction: Reduction reactions can convert this compound to 4-iodobenzyl alcohol.

Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.

Esterification: The carboxylic acid group of 4-iodobenzoic acid can undergo Fischer–Speier esterification with methanol to form methyl this compound.

Aplicaciones Científicas De Investigación

4-Iodobenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, facilitating the creation of various organic compounds.

Biology: In biological research, it can be used to study enzyme interactions and protein modifications.

Medicine: The compound is used in the synthesis of pharmaceuticals, including drugs like pemetrexed.

Mecanismo De Acción

The mechanism of action of 4-iodobenzoate involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the carboxyl group. The iodine atom can undergo substitution reactions, while the carboxyl group can participate in esterification and other reactions. These functional groups allow this compound to interact with different molecular targets and pathways, facilitating its use in synthesis and catalysis .

Comparación Con Compuestos Similares

4-Iodobenzoate is similar to other iodobenzoic acids, such as 2-iodobenzoic acid and 3-iodobenzoic acid . its unique structure, with the iodine atom at the para position, gives it distinct reactivity and properties. For example, this compound is more suitable for certain substitution reactions compared to its ortho and meta counterparts due to the steric and electronic effects of the para-substituted iodine atom .

Similar Compounds

- 2-Iodobenzoic acid

- 3-Iodobenzoic acid

- Methyl this compound

Actividad Biológica

4-Iodobenzoate, particularly in its derivative form as N-succinimidyl this compound, has garnered attention in biochemical research due to its significant biological activity. This compound is primarily utilized in bioconjugation and radiolabeling processes, playing a crucial role in enhancing the targeting capabilities of therapeutic agents, particularly in cancer treatment.

N-succinimidyl this compound is synthesized from 4-iodobenzoic acid through a coupling reaction with N-hydroxysuccinimide (NHS) using dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction typically takes place in organic solvents like dichloromethane. The resulting product is a highly reactive compound capable of forming stable covalent bonds with various biomolecules, including proteins and peptides .

The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution reactions. The iodine atom can be replaced by nucleophiles such as amines and thiols, facilitating the formation of covalent bonds with lysine residues in proteins. This modification enhances the internalization and stability of radiolabeled proteins after they bind to specific receptors or antigens. Such properties are particularly valuable in diagnostic imaging and targeted therapy for cancers .

1. Tumor Targeting

Recent studies have demonstrated that radioiodinated nanobodies labeled with N-succinimidyl this compound exhibit improved tumor targeting compared to traditional methods. For instance, an anti-HER2 nanobody showed significantly higher tumor uptake when labeled with this compound, achieving tumor-to-normal organ ratios greater than 50:1 within 24 hours post-injection. This specificity was confirmed through blocking studies using trastuzumab, indicating the potential for enhanced therapeutic efficacy in targeted cancer therapies .

2. Protein Labeling

The ability of N-succinimidyl this compound to label proteins effectively has been exploited in various research applications. Studies indicate that labeled proteins retain their stability over time, allowing for long-term tracking within biological systems. This characteristic is essential for understanding protein dynamics and interactions within cellular environments.

3. Inhibition Studies

Research involving the synthesis of compounds derived from this compound has revealed its potential as an inhibitor of specific enzymes involved in cancer metabolism. For example, a series of thieno[2,3-d]pyrimidine antifolates synthesized from this compound demonstrated dual inhibition of glycinamide ribonucleotide formyltransferase (GARFTase) and AICA ribonucleotide formyltransferase, showcasing a unique mechanism distinct from other known antifolates .

Case Studies

Propiedades

IUPAC Name |

4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHICCUXQJBDNRN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IO2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5377-71-9 | |

| Record name | Benzoic acid, p-iodo-, ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005377719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.